molecular formula C12H17NO2 B6231938 2-ethyl-N-(2-hydroxyphenyl)butanamide CAS No. 723757-74-2

2-ethyl-N-(2-hydroxyphenyl)butanamide

Cat. No.: B6231938
CAS No.: 723757-74-2
M. Wt: 207.3
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Description

2-ethyl-N-(2-hydroxyphenyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with an ethyl group at the C2 position and a 2-hydroxyphenyl moiety attached via the nitrogen atom. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated). The hydroxyl group on the aromatic ring confers hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

CAS No.

723757-74-2

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide typically involves the reaction of 2-hydroxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-hydroxyaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{2-hydroxyaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-hydroxyaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-ethyl-N-(2-oxophenyl)butanamide.

    Reduction: Formation of 2-ethyl-N-(2-aminophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-(2-hydroxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethyl-N-(2-hydroxyphenyl)butanamide with structurally related compounds, emphasizing substituent effects on physicochemical properties, bioactivity, and synthetic accessibility.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
This compound C₁₂H₁₇NO₂ 207.27 ~3.0* 2-hydroxyphenyl High polarity due to -OH; potential for H-bonding .
2-ethyl-N-(2-ethylphenyl)butanamide C₁₄H₂₁NO 219.32 3.81 2-ethylphenyl Increased lipophilicity; reduced H-bonding capacity .
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 250.29 ~3.9† 4-nitro, 2-methylphenyl Electron-withdrawing nitro group enhances stability and reactivity .
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide C₁₃H₁₉NO₂ 221.30 ~3.5‡ 5-methyl, 2-hydroxyphenyl Methyl improves membrane permeability; -OH retains solubility .
2-ethyl-N-(2-oxoindolin-5-yl)butanamide C₁₄H₁₇N₂O₂ 245.30 2.5–3.0 2-oxoindolin-5-yl Heterocyclic moiety enhances kinase inhibition (e.g., TLK2) .

*Estimated based on structural similarity; †Predicted from nitro group contribution; ‡Interpolated from analogs.

Structural and Functional Insights

Substituent Effects on Polarity and Solubility The 2-hydroxyphenyl group in the parent compound increases polarity (polar surface area ≈ 22.9 Ų) compared to non-hydroxylated analogs like 2-ethyl-N-(2-ethylphenyl)butanamide (polar surface area ≈ 20.7 Ų) . This enhances aqueous solubility but may reduce blood-brain barrier permeability. Nitro groups (e.g., in 2-methyl-4-nitrophenyl derivatives) introduce electron-withdrawing effects, stabilizing the aromatic ring and altering electronic distribution for target binding .

Bioactivity and Target Affinity

  • Analogs with 2-oxoindolin-5-yl substituents (e.g., compound 61 in ) exhibit kinase inhibitory activity, suggesting that the parent compound’s hydroxyl group could be modified to optimize binding to enzymatic pockets .
  • Methyl and ethyl groups on the phenyl ring (e.g., 2-ethylphenyl or 5-methyl-2-hydroxyphenyl) enhance lipophilicity (logP > 3.5), favoring passive diffusion across biological membranes .

Synthetic Considerations

  • Hydroxyl and nitro groups may require protective strategies during synthesis (e.g., acetyl protection for -OH, post-synthetic nitration) .
  • Piperidine-sulfonyl derivatives (e.g., ) demand multi-step syntheses, contrasting with simpler alkyl-substituted analogs .

Pharmacological and Toxicological Notes

  • Toxicity : Nitro groups (e.g., in 2-methyl-4-nitrophenyl derivatives) may generate reactive metabolites, necessitating careful toxicity profiling .

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